molecular formula C10H7F3N2O B1282068 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine CAS No. 81465-84-1

3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine

Katalognummer: B1282068
CAS-Nummer: 81465-84-1
Molekulargewicht: 228.17 g/mol
InChI-Schlüssel: SFBXQIVENKIUIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine is a heterocyclic compound featuring an isoxazole core substituted at position 3 with a 4-(trifluoromethyl)phenyl group and at position 5 with an amine. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, conferring unique electronic and steric properties to the molecule.

Eigenschaften

IUPAC Name

3-[4-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)7-3-1-6(2-4-7)8-5-9(14)16-15-8/h1-5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBXQIVENKIUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514048
Record name 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81465-84-1
Record name 3-[4-(Trifluoromethyl)phenyl]-5-isoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81465-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Cyclization of Oxime with Trifluoromethyl-Substituted Alkenes

This method leverages the [3+2] cycloaddition between oximes and alkenes to construct the isoxazole ring. The trifluoromethyl group is introduced via pre-functionalized alkenes.

Key Steps

  • Oxime Preparation : Reaction of 4-trifluoromethylbenzaldehyde with hydroxylamine hydrochloride under alkaline conditions to form the corresponding oxime.
  • Cycloaddition : Reaction of the oxime with a trifluoromethyl-substituted alkene (e.g., 1,3-dichloro-5-(1-trifluoromethyl-vinyl)benzene) in the presence of a base (e.g., NaHCO₃) to form the isoxazole core.
  • Amination : Substitution or reduction of a halogen (e.g., bromine) at the 5-position to introduce the amine group.
Example Reaction Pathway
Step Starting Material Reagents/Conditions Product Yield
1 4-(Trifluoromethyl)benzaldehyde NH₂OH·HCl, NaOH, H₂O/MeOH Oxime intermediate ~85%
2 Oxime + 1,3-dichloro-5-(1-trifluoromethyl-vinyl)benzene NaHCO₃, Et₂O, 30–35°C 5-Trifluoromethyl-4-chloroisoxazole 76–91%
3 5-Bromo-4-chloroisoxazole NaN₃, CuCN; then H₂/Pd-C 5-Amino-4-chloroisoxazole 60–70%

Mechanistic Insight : The cycloaddition proceeds via a nitrile oxide intermediate, which reacts with the electron-deficient alkene. Steric and electronic factors dictate regioselectivity, favoring 5-substitution.

Trifluoromethylation of Isoxazole Precursors

This approach involves post-functionalization of pre-formed isoxazoles to introduce the trifluoromethyl group.

Key Steps

  • Isoxazole Synthesis : Formation of the isoxazole core via traditional methods (e.g., cyclization of oximes with alkenes).
  • CF₃ Introduction : Use of trifluoromethylating agents (e.g., Me₃SiCF₃, CF₃SO₂Na) under catalytic or radical conditions.
Example Reaction Pathway
Step Starting Material Reagents/Conditions Product Yield
1 4-(Trifluoromethyl)phenylisoxazole Me₃SiCF₃, NaOAc, DMF, RT 5-Trifluoromethylisoxazole 65–85%
2 5-Hydroxyisoxazole (CF₃)₂C=CF₂, DBU, −25°C 5-Trifluoromethylisoxazole 80–95%

Mechanistic Insight : Trifluoromethylation occurs via a radical pathway, where DBU deprotonates the hydroxyl group to generate a nitronate intermediate, which reacts with the trifluoromethyl reagent.

Reduction of Nitro-Substituted Isoxazoles

Nitro groups at the 5-position are reduced to amines using mild reductants.

Key Steps

  • NitroIsoxazole Synthesis : Preparation of 5-nitro-3-(4-(trifluoromethyl)phenyl)isoxazole via nitration or nucleophilic substitution.
  • Reduction : Use of trichlorosilane (SiCl₃H) with a base (e.g., DIPEA) to selectively reduce the nitro group to an amine.
Example Reaction Pathway
Step Starting Material Reagents/Conditions Product Yield
1 5-Nitroisoxazole SiCl₃H, DIPEA, CH₃CN, 15°C 5-Amino-3-(4-(Trifluoromethyl)phenyl)isoxazole 90–95%

Mechanistic Insight : Trichlorosilane acts as a hydride donor, transferring a hydrogen atom to the nitro group, forming an intermediate iminyl radical that is quenched to yield the amine.

Late-Stage Functionalization via Halogen Exchange

Halogen atoms at the 5-position are replaced with amines via nucleophilic substitution.

Key Steps

  • Halogenation : Introduction of a bromine or chlorine atom at the 5-position (e.g., via electrophilic substitution).
  • Amination : Reaction with ammonia or amines under catalytic conditions (e.g., CuCN).
Example Reaction Pathway
Step Starting Material Reagents/Conditions Product Yield
1 5-Bromo-3-(4-(Trifluoromethyl)phenyl)isoxazole NH₃, CuCN, DMF, 80°C 5-Amino-3-(4-(Trifluoromethyl)phenyl)isoxazole 70–80%

Mechanistic Insight : Copper catalyzes the displacement of the halogen by ammonia, forming a transition state stabilized by the electron-withdrawing trifluoromethyl group.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Cyclization High regioselectivity Multi-step synthesis 60–91%
Trifluoromethylation Direct functionalization Requires specialized reagents 65–95%
Reduction Mild conditions Nitro precursor required 90–95%
Halogen Exchange Simple amination Limited to halogenated substrates 70–80%

Analyse Chemischer Reaktionen

Types of Reactions: 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives .

Wissenschaftliche Forschungsanwendungen

3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Electronic and Steric Properties

The biological and chemical behavior of isoxazole derivatives is heavily influenced by substituents on the phenyl ring. Key analogues include:

Compound Name Substituent (Position) Electronic Effect Molecular Weight (g/mol) Key References
3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine -CF₃ (para) Strong electron-withdrawing ~227.18 (calculated)
3-(4-Fluorophenyl)isoxazol-5-amine -F (para) Moderate electron-withdrawing ~178.17
3-(4-Bromophenyl)isoxazol-5-amine -Br (para) Moderate electron-withdrawing ~239.05
3-Methyl-4-[3-(trifluoromethyl)phenyl]isoxazol-5-amine -CF₃ (meta), -CH₃ (isoxazole) Steric bulk + electron-withdrawing 242.20

Key Observations :

  • Steric Effects : The meta-substituted -CF₃ in 3-Methyl-4-[3-(trifluoromethyl)phenyl]isoxazol-5-amine introduces steric hindrance, which may alter conformational flexibility compared to the para-substituted analogue .

Pharmacological Activity and Selectivity

Evidence from NSAID derivative studies highlights substituent-dependent activity:

Compound (Reference) % Paw Edema Inhibition Ulcerogenic Index (vs. Celecoxib) COX-2 Selectivity
4-(4-Fluorophenyl)isoxazol-5-amine (compound 2) 46.5% Higher Moderate
3-Methyl-4-[3-(trifluoromethyl)phenyl]isoxazol-5-amine (compound 6) 41% (analogous to standard) Low (comparable to celecoxib) High
  • Trifluoromethyl vs. Fluorophenyl : The -CF₃ group in compound 6 reduces gastric irritation (ulcer index = 0.5 vs. 1.2 for compound 2) while maintaining anti-inflammatory efficacy, suggesting improved COX-2 selectivity .
  • Methyl Substitution : The additional methyl group on the isoxazole in compound 6 may enhance steric complementarity with COX-2’s active site .

Structural and Conformational Analysis

  • Fluorophenyl Analogues : Compounds like those in adopt planar conformations except for one fluorophenyl group oriented perpendicularly, creating a "T-shaped" geometry. This contrasts with the para-CF₃ analogue, where the bulkier -CF₃ group may enforce a less flexible planar conformation .
  • Crystal Packing : Isostructural fluorophenyl derivatives () crystallize in triclinic systems (P̄1 symmetry), whereas trifluoromethylated compounds may exhibit distinct packing due to increased hydrophobicity and steric demands.

Biologische Aktivität

3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its antibacterial properties, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features an isoxazole ring substituted with a trifluoromethyl group on a phenyl ring, giving it distinct physicochemical properties. Its molecular formula is C9H7F3N2OC_9H_7F_3N_2O, with a molecular weight of 228.17 g/mol. The trifluoromethyl group enhances lipophilicity and can influence the compound's interaction with biological targets.

Antibacterial Activity

Research has established that this compound exhibits significant antibacterial properties. It acts primarily as an inhibitor of bacterial gyrase, an enzyme essential for bacterial DNA replication. This inhibition is particularly relevant for treating infections caused by antibiotic-resistant strains.

Key Findings:

  • Inhibition of Bacterial Gyrase: The compound has been shown to effectively bind to bacterial gyrase, disrupting its function and leading to bacterial cell death.
  • Comparative Efficacy: In studies, this compound demonstrated superior antibacterial activity compared to structurally similar compounds.

The mechanism by which this compound exerts its antibacterial effects involves:

  • Binding Affinity: The compound's trifluoromethyl substitution enhances its binding affinity to the target enzyme.
  • Disruption of DNA Replication: By inhibiting gyrase, the compound prevents the supercoiling necessary for DNA replication, effectively halting bacterial growth.

Comparative Analysis with Related Compounds

A comparison of this compound with other isoxazole derivatives highlights its unique biological activity.

Compound NameStructural FeaturesBiological Activity
5-Amino-3-(4-fluorophenyl)isoxazoleFluorophenyl instead of trifluoromethylAntibacterial activity against E. coli
3-Methyl-4-(trifluoromethyl)phenylisoxazoleMethyl substitution on isoxazoleModerate antibacterial properties
4-(Trifluoromethyl)anilineAniline structure without isoxazoleKnown for various biological activities

The unique trifluoromethyl substitution in this compound contributes to its enhanced potency against resistant bacterial strains compared to the other compounds listed.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • In Vitro Studies: A series of in vitro experiments demonstrated that the compound effectively inhibited various Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.
  • Molecular Docking Studies: Docking simulations indicated a strong binding affinity to the active site of bacterial gyrase, supporting experimental findings on its inhibitory action.

Future Directions

Further research is warranted to explore:

  • Structure-Activity Relationship (SAR): Investigating modifications to enhance potency and selectivity.
  • In Vivo Studies: Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
  • Broader Biological Activity: Assessing potential antiviral or antifungal activities based on structural similarities with other bioactive compounds.

Q & A

Basic Question

  • Spectroscopy : 1^1H/13^13C NMR confirms substituent positions via coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for trifluoromethylphenyl groups) and 19^{19}F NMR for trifluoromethyl signals (δ -60 to -65 ppm) .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX programs) provides unambiguous confirmation of bond lengths, angles, and hydrogen bonding. For example, the isoxazole ring typically shows C–O bond lengths of ~1.36 Å and C–N bonds of ~1.30 Å .

What strategies optimize enantioselective synthesis of chiral derivatives involving this compound?

Advanced Question
Chiral phosphoric acid catalysts (e.g., SPINOL-based) enable enantioselective reactions with electron-deficient aryl groups. For instance, reacting this compound with pyrrole carboxylates under chiral catalysis achieves 80–86% enantiomeric excess (ee) by stabilizing transition states through hydrogen bonding and π-π interactions . Solvent polarity (e.g., dichloromethane vs. toluene) and temperature (-20°C to RT) are critical for maintaining stereochemical integrity .

How can contradictory data on substituent effects in pharmacological assays be systematically analyzed?

Advanced Question
Contradictions often arise from electronic vs. steric effects of substituents. For example:

  • Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but may reduce solubility, complicating IC₅₀ comparisons .
  • Steric hindrance from ortho-substituents can lower binding affinity despite favorable electronic profiles.

Q. Methodological Approach :

Use computational tools (e.g., DFT calculations) to quantify electronic (Hammett σ) and steric (Taft Eₛ) parameters.

Corrogate these with experimental bioactivity data (e.g., enzyme inhibition) using multivariate regression .

What computational models predict the pharmacokinetic behavior of this compound analogs?

Advanced Question

  • ADME Prediction : Tools like SwissADME estimate logP (~2.5 for -CF₃ derivatives), indicating moderate lipophilicity. The trifluoromethyl group enhances membrane permeability but may increase CYP450 binding .
  • Docking Studies : Molecular docking (AutoDock Vina) into targets (e.g., carbonic anhydrase) reveals key interactions: the isoxazole nitrogen forms hydrogen bonds with active-site residues (e.g., Thr199), while -CF₃ enhances hydrophobic contacts .

How do reaction conditions influence the stability of this compound under acidic/basic conditions?

Advanced Question

  • Acidic Conditions : Protonation of the isoxazole nitrogen at pH < 3 leads to ring-opening, forming β-keto amide intermediates. Stabilization requires buffered solutions (pH 5–7) .
  • Basic Conditions : Degradation via nucleophilic attack at C4 of the isoxazole occurs above pH 8. Use of non-nucleophilic bases (e.g., DBU) minimizes side reactions .

What protocols validate the purity of this compound for pharmacological studies?

Basic Question

  • HPLC : Reverse-phase C18 columns (MeCN:H₂O + 0.1% TFA) with UV detection at 254 nm. Purity >95% is required for in vivo studies .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions ([M+H]⁺ at m/z 259.08) and detects trace impurities (<0.1%) .

How can structure-activity relationship (SAR) studies guide the design of potent analogs?

Advanced Question

  • Core Modifications : Replacing the isoxazole with oxadiazole improves metabolic stability but reduces aromatic stacking .
  • Substituent Effects : Para-substituted aryl groups (e.g., -CF₃, -Br) enhance target affinity (e.g., IC₅₀ = 1.2 μM for kinase inhibition) compared to meta-substituted analogs (IC₅₀ = 8.7 μM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.